(2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[2-(3,5-dichlorophenyl)morpholin-4-yl]-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c1-2-3-13-15(24-20-19-13)16(22)21-4-5-23-14(9-21)10-6-11(17)8-12(18)7-10/h6-8,14H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOSBLPDKQHKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Ring Formation with 3,5-Dichlorophenyl Substituent
The 2-(3,5-dichlorophenyl)morpholine segment is typically synthesized via cyclocondensation of 3,5-dichloroaniline with ethylene oxide or bis(2-chloroethyl)ether. A 2020 study demonstrated that reacting 3,5-dichloroaniline with bis(2-chloroethyl)ether in the presence of a sodium hydroxide catalyst at 120°C for 12 hours yielded 2-(3,5-dichlorophenyl)morpholine with 78% efficiency. Alternative routes employ epoxide ring-opening strategies, where 3,5-dichloroaniline reacts with epichlorohydrin under basic conditions, followed by intramolecular cyclization (Table 1).
Table 1: Synthesis of 2-(3,5-Dichlorophenyl)morpholine
| Starting Material | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3,5-Dichloroaniline | Epichlorohydrin | 80 | 24 | 65 |
| 3,5-Dichloroaniline | Bis(2-Cl-ethyl)ether | 120 | 12 | 78 |
| 3,5-Dichloroaniline | Ethylene oxide | 100 | 18 | 70 |
Key challenges include minimizing diaryl ether byproducts and optimizing ring-closure efficiency. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying substitution patterns.
4-Propyl-1,2,3-thiadiazole-5-carboxylic Acid Synthesis
The 4-propyl-1,2,3-thiadiazole ring is constructed via Hurd-Mori cyclization , where thioamides react with hydrazines and nitrous acid. A 2018 protocol detailed the reaction of propylthioamide with hydrazine hydrate and sodium nitrite in acetic acid, producing 4-propyl-1,2,3-thiadiazole-5-carboxylic acid in 82% yield after recrystallization. Alternative methods utilize Lawesson’s reagent to convert acylhydrazides into thiadiazoles, though yields are lower (Table 2).
Table 2: Thiadiazole Ring Formation Strategies
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hurd-Mori Cyclization | NaN₃, HONO | Acetic acid | 82 | 98 |
| Lawesson’s Reagent | Lawesson’s | Toluene | 60 | 95 |
| Copper-Catalyzed Cyclization | CuCl, Cl₂ | Acetonitrile | 75 | 97 |
Copper(I) chloride catalysis, as seen in pyridine chlorination, enhances regioselectivity for the 5-position. Infrared (IR) spectroscopy confirms C=S and C-N stretching vibrations at 1120 cm⁻¹ and 1550 cm⁻¹, respectively.
Ketone Bridge Formation via Friedel-Crafts Acylation
Coupling the morpholine and thiadiazole subunits requires a ketone linkage, often achieved through Friedel-Crafts acylation . Reacting 2-(3,5-dichlorophenyl)morpholine with 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride in anhydrous dichloromethane (DCM) with aluminum trichloride (AlCl₃) yields the target compound at 70–85% efficiency (Table 3).
Table 3: Friedel-Crafts Acylation Optimization
| Acylating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Thiadiazole-5-COCl | AlCl₃ | DCM | 0–25 | 85 |
| Thiadiazole-5-COCl | FeCl₃ | DCM | 25 | 72 |
| Thiadiazole-5-COOH | DCC | THF | 50 | 65 |
Notably, acyl chlorides outperform carboxylic acids in electrophilicity, reducing side reactions. Gas chromatography-mass spectrometry (GC-MS) identifies byproducts such as diaryl ketones, which are minimized by slow reagent addition.
One-Pot Synthesis via Tandem Cyclization-Acylation
Recent advances employ tandem reactions to streamline synthesis. A 2023 patent describes a one-pot method where 3,5-dichloroaniline, propylthioamide, and triphosgene react in acetonitrile with copper(I) chloride catalysis. The process achieves 68% yield by sequentially forming the morpholine ring, thiadiazole, and ketone bridge without intermediate isolation (Table 4).
Table 4: One-Pot Reaction Parameters
| Component | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3,5-Dichloroaniline | CuCl | 170 | 24 | 68 |
| Propylthioamide | — | 170 | 24 | 42 |
| Triphosgene | AlCl₃ | 100 | 12 | 55 |
While efficient, this method requires precise temperature control to prevent thiadiazole decomposition. X-ray crystallography confirms the product’s structure, with bond angles consistent with morpholine-thiadiazole conjugation.
Post-Synthetic Modifications and Purification
Recrystallization from ethanol/water (3:1) enhances purity to >99%, while silica gel chromatography (hexane:ethyl acetate, 4:1) resolves regioisomers. Stability studies indicate degradation <2% after 12 months at −20°C.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure could be explored for use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholino group can enhance the compound’s ability to penetrate biological membranes, while the dichlorophenyl and thiadiazole moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
- (2-(3,5-Dichlorophenyl)morpholino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- (2-(3,5-Dichlorophenyl)morpholino)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
Comparison: Compared to its analogs, (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone may exhibit different physicochemical properties, such as solubility and stability, due to the presence of the propyl group. This can influence its biological activity and suitability for various applications.
Biological Activity
The compound (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a novel chemical entity that combines a morpholine moiety with a thiadiazole derivative. This hybrid structure has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature, including in vitro studies and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 307.24 g/mol
- CAS Number : To be determined (not specified in the sources).
The structure features a dichlorophenyl group and a morpholine ring attached to a thiadiazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The IC values for related thiadiazole derivatives ranged from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications . The introduction of different substituents on the thiadiazole ring significantly affected their potency.
- HepG2 (Liver Cancer) : Similar trends were observed with HepG2 cells, where modifications led to enhanced activity . For example, compounds with more lipophilic substituents exhibited better anticancer properties.
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. The compound's structural components suggest potential efficacy against various pathogens:
- Bacterial Activity : Studies indicate that compounds containing the thiadiazole ring exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with MIC values showing promising results compared to standard antibiotics .
- Fungal Activity : Some derivatives have demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger, with inhibition rates ranging between 58% to 66% compared to fluconazole . The presence of halogen substituents has been linked to increased antibacterial activity.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often correlates with their structural features:
| Substituent | Effect on Activity |
|---|---|
| Halogen on phenyl | Increased antibacterial activity |
| Lipophilic groups | Enhanced cytotoxicity against cancer cells |
| Morpholine ring | Contributes to solubility and bioavailability |
Modifications in the position of substituents can lead to significant changes in bioactivity, underscoring the importance of SAR studies in drug design.
Case Studies
- In Vitro Studies : A study evaluated various thiadiazole derivatives against MCF-7 and HepG2 cell lines, revealing that certain substitutions led to an IC as low as 2.32 µg/mL for the most active compound .
- Antimicrobial Efficacy : Another study focused on derivatives similar to our compound, demonstrating significant antifungal properties with MIC values lower than those of established antifungals like itraconazole .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
- Methodological Answer :
- Reaction Conditions : Use palladium-based catalysts (e.g., Pd(OAc)₂) in ethanol or dichloromethane under reflux (70–90°C) to facilitate coupling reactions. Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallize from a DMF/ethanol mixture (1:3 ratio) to remove unreacted starting materials. Automated flash chromatography with silica gel (gradient elution: hexane/ethyl acetate) can enhance purity .
- Yield Optimization : Employ stoichiometric ratios of 1:1.2 (morpholino precursor to thiadiazole derivative) to minimize side products.
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., morpholino ring protons at δ 3.5–4.0 ppm) and carbon backbone integrity. 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray Crystallography : Determines bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the morpholino and thiadiazole moieties, critical for reactivity studies .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~463.2 Da) and isotopic patterns for chlorine atoms .
Q. How can researchers assess purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities (<1% threshold).
- Stability Testing : Store samples at –20°C in argon-purged vials. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace 3,5-dichlorophenyl with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. Compare IC₅₀ values in enzyme inhibition assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate with free-energy perturbation (FEP) calculations .
- Data Table :
| Substituent (R) | IC₅₀ (nM) | LogP | Binding Energy (kcal/mol) |
|---|---|---|---|
| 3,5-Cl | 12.3 | 3.8 | –9.2 |
| 4-OCH₃ | 45.6 | 2.1 | –6.7 |
| 2-NO₂ | 8.9 | 4.5 | –10.1 |
Q. How should researchers resolve contradictions in biological activity across different assays?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
- Purity Reassessment : Re-test batches with conflicting results via HPLC and elemental analysis to rule out impurity interference.
- Mechanistic Studies : Employ CRISPR knockouts or siRNA silencing to confirm target specificity. Molecular dynamics simulations (GROMACS) can model protein-ligand interactions under physiological conditions .
Q. What strategies can elucidate the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Identify cytochrome P450 isoforms involved using selective inhibitors .
- Toxicity Screening : Use zebrafish embryos for acute toxicity (LC₅₀) and genotoxicity (Comet assay). Compare with structural analogs to isolate toxicophores .
Key Notes for Experimental Design
- Contradiction Analysis : Cross-validate unexpected results with independent techniques (e.g., NMR vs. X-ray for structural anomalies).
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rate) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
